Product packaging for 2-(Aminomethyl)-4-tert-butylphenol(Cat. No.:)

2-(Aminomethyl)-4-tert-butylphenol

Cat. No.: B12005495
M. Wt: 179.26 g/mol
InChI Key: PJASVRRDDNCQFM-UHFFFAOYSA-N
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Description

Significance of Phenolic Amines in Contemporary Chemical Synthesis and Design

Phenolic amines are a class of organic compounds that feature both a hydroxyl group and an amino group attached to an aromatic ring. This dual functionality imparts a unique set of chemical properties, making them valuable intermediates in a wide range of applications. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, while the amino group can participate in amidation, alkylation, and the formation of Schiff bases.

The strategic placement of these functional groups on the aromatic scaffold allows for the design of molecules with specific three-dimensional structures and electronic properties. This is particularly relevant in the development of ligands for catalysis, where the phenolic and amino moieties can coordinate to metal centers, influencing the catalyst's activity and selectivity. Furthermore, phenolic amines are foundational to the synthesis of various pharmaceuticals, agrochemicals, and dyes. ontosight.aiyoutube.com In materials science, they are utilized as monomers for specialty polymers, antioxidants, and curing agents for epoxy resins. rsc.orgnih.govifremer.fr

Research Trajectory and Scope of 2-(Aminomethyl)-4-tert-butylphenol within Organic Chemistry and Materials Science

The research trajectory of this compound is primarily centered on its synthesis and its potential applications as a building block and a functional additive. The presence of the bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions and enhance the thermal and oxidative stability of derivative materials.

In organic chemistry, a key synthetic route to this compound is the Mannich reaction. researchgate.netorganic-chemistry.orgwikipedia.orgmdpi.com This one-pot, three-component condensation reaction involves an active hydrogen compound (4-tert-butylphenol), an aldehyde (typically formaldehyde), and an amine (ammonia in this case). organic-chemistry.orgwikipedia.orgmdpi.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich phenol (B47542) to yield the aminomethylated product. wikipedia.org

The versatility of this compound as a synthon allows for the introduction of the 4-tert-butylphenol (B1678320) moiety into more complex molecular architectures. This is of interest in the development of novel ligands for coordination chemistry and asymmetric catalysis.

In the realm of materials science, the antioxidant properties inherent to hindered phenols suggest that this compound could be a valuable additive for polymers. The phenolic hydroxyl group can act as a radical scavenger, while the aminomethyl group can provide a point of attachment for grafting onto polymer chains or for interacting with other additives. This dual functionality could lead to the development of multifunctional stabilizers that protect polymers from both thermal and oxidative degradation. ifremer.fr

PropertyValue
IUPAC Name This compound
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
InChI Key PJASVRRDDNCQFM-UHFFFAOYSA-N

Table 1: Chemical Identification of this compound.

Computed PropertyValue
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 46.3 Ų

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B12005495 2-(Aminomethyl)-4-tert-butylphenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-4-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,13H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJASVRRDDNCQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-(Aminomethyl)-4-tert-butylphenol and Related Structures

Two primary strategies dominate the synthesis of this compound: the azo-coupling and reductive cleavage pathway, and the more direct Mannich reaction.

This method involves a two-step sequence: the formation of an azo compound through the coupling of a diazonium salt with a phenolic substrate, followed by the reductive cleavage of the azo linkage to yield the desired aminomethylphenol.

The initial step is the diazotization of an aromatic amine, such as aniline, which is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–10 °C) to form a diazonium salt. google.com This electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, in this case, 4-tert-butylphenol (B1678320). google.comyoutube.comyoutube.comyoutube.com

The coupling reaction is typically carried out at or near room temperature. google.com The phenolic substrate is often dissolved in an alkaline solution, such as aqueous sodium hydroxide (B78521), to form the more reactive phenoxide ion. google.comyoutube.com The diazonium salt solution is then added to the phenoxide solution, leading to an electrophilic aromatic substitution reaction, predominantly at the position ortho to the hydroxyl group, yielding an azo dye. google.comyoutube.comyoutube.com Yields for this coupling reaction can be quite high, often in the range of 95–98%. google.com

Table 1: Representative Conditions for Diazotization and Azo-Coupling

Reactant 1Reactant 2Key ReagentsTemperatureProductYieldReference
Aniline4-tert-butylphenol1. NaNO₂, HCl (for diazotization) 2. NaOH (for phenoxide formation)0-10 °C (diazotization), Room Temp (coupling)2-(phenylazo)-4-tert-butylphenol95-98% google.com
4-Aminophenol (B1666318)Naphthalen-2-ol1. NaNO₂, HCl 2. NaOH0-5 °C1-(4-hydroxyphenylazo)-2-naphtholNot specified cuhk.edu.hk

The subsequent step involves the reductive cleavage of the N=N double bond in the azo compound to produce two primary amines. nih.gov For the synthesis of 2-amino-4-tert-butylphenol (B71990), the azo dye formed in the previous step is subjected to reducing agents. google.com

A common method employs zinc powder in an alkaline ethanolic solution. google.com The azo compound is dissolved in ethanol (B145695), and a base like sodium hydroxide is added. Zinc powder is then introduced, and the reaction mixture is heated. The progress of the reaction is often indicated by a color change, for instance, from a dark red to a pale yellow solution. google.com After the reaction is complete, the product is isolated through neutralization, filtration, and purification steps like recrystallization. google.com Yields for this reductive cleavage can be over 85%. google.com Other reducing systems, such as zinc dust with ammonium (B1175870) chloride, have also been reported for the cleavage of azo compounds to their corresponding anilines. researchgate.net The reduction of azo compounds is a widespread phenomenon and can be catalyzed by various microorganisms under anaerobic conditions. nih.govresearchgate.net

Table 2: Conditions for Reductive Cleavage of Azo Compounds

Azo CompoundReducing AgentSolvent/CatalystTemperatureProductYieldReference
2-(phenylazo)-4-tert-butylphenolZinc powder95% Ethanol / NaOH50 °C2-Amino-4-tert-butylphenol>85% google.com
General Azo CompoundsZinc dustMethanol (B129727) / Ammonium ChlorideRoom TempCorresponding AnilinesNot specified researchgate.net

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. byjus.comwikipedia.orgorganic-chemistry.org This reaction provides a more direct route to aminomethylated phenols.

In the context of synthesizing this compound, 4-tert-butylphenol serves as the substrate with active hydrogens at the ortho positions. The reaction is typically carried out by heating the phenol (B47542), formaldehyde (B43269), and an amine in a suitable solvent like ethanol. kyushu-u.ac.jpacs.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. chemistrysteps.com The electron-rich phenol then attacks this iminium ion, leading to aminomethylation at the ortho position. acs.orgchemistrysteps.com

The choice of amine can vary, including secondary amines like dimethylamine (B145610), pyrrolidine, piperidine, and morpholine. kyushu-u.ac.jpacs.org The use of primary amines or ammonia (B1221849) can also lead to the desired product, though subsequent reactions can sometimes occur. byjus.com The reaction conditions, such as temperature and the presence of a base, can be optimized to improve yields. For instance, with weakly basic amines like morpholine, the addition of a strong base like potassium hydroxide was found to be necessary for the reaction to proceed. kyushu-u.ac.jp

Table 3: Examples of Mannich Reactions with Substituted Phenols

Phenolic SubstrateAmineAldehydeSolventConditionsProductYieldReference
m-tert-butylphenolPyrrolidineFormalinEthanol70-80 °C, 2 h2-(Pyrrolidinomethyl)-5-tert-butylphenolHigh kyushu-u.ac.jp
m-tert-butylphenolPiperidineFormalinEthanol70-80 °C, 2 h2-(Piperidinomethyl)-5-tert-butylphenolHigh kyushu-u.ac.jp
m-tert-butylphenolMorpholineFormalinEthanolWith KOH2-(Morpholinomethyl)-5-tert-butylphenolModerate (25%) kyushu-u.ac.jp
2-tert-Butyl-4-methylphenol (B42202)3-Amino-1-propanolFormaldehydeEthanolHeated for 6h2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenolNot specified nih.gov

The regioselectivity of the Mannich reaction on phenols is governed by both steric and electronic factors. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. acs.org

Electronic Effects: The high electron density at the positions ortho and para to the hydroxyl group makes them nucleophilic and susceptible to attack by the electrophilic iminium ion. acs.org In 4-tert-butylphenol, the para position is blocked by the bulky tert-butyl group, thus favoring substitution at the two equivalent ortho positions.

Steric Effects: The steric hindrance from the substituents on the phenol ring and the amine can influence the rate and outcome of the reaction. researchgate.netacs.org A bulky substituent ortho to the hydroxyl group can hinder the approach of the iminium ion, potentially slowing down the reaction or favoring substitution at a less hindered position. Similarly, the steric bulk of the amine component can affect the reactivity of the resulting iminium ion. researchgate.net For instance, in the aminomethylation of m-tert-butylphenol, reactions with various secondary amines proceeded in high yields, suggesting that the steric bulk of these amines did not significantly impede the reaction at the ortho position. kyushu-u.ac.jp However, the nature of the diene in related aza-Diels-Alder reactions, which also involve imine intermediates, has been shown to have a dramatic effect on reactivity, highlighting the importance of steric and electronic matching between reactants. acs.org

Mannich Reaction Approaches to o-Aminomethylphenols

Optimization of Mannich Reaction Parameters, including Solvent Effects and Base Catalysis

The Mannich reaction is a cornerstone three-component condensation used to synthesize this compound. byjus.com This reaction involves the aminoalkylation of the acidic proton on the C2 position of 4-tert-butylphenol using formaldehyde and an amine. byjus.comwikipedia.org Achieving high yield and selectivity is critically dependent on the careful optimization of reaction parameters, particularly the choice of solvent and the nature of the catalysis. numberanalytics.com

Solvent Effects: The solvent plays a crucial role by influencing reactant solubility, stabilizing transition states, and affecting reaction rates. Polar protic solvents like alcohols (methanol, ethanol) are commonly employed. researchgate.netmdpi.com For instance, in the synthesis of related aminomethylated phenols, ethanol and water have been shown to produce high selectivity, though with different stereochemical outcomes in certain asymmetric variants. researchgate.net High-boiling alcohols can also be used to drive the reaction to completion. rsc.org The choice of solvent can significantly impact yield and the formation of byproducts. researchgate.net

Base and Acid Catalysis: The Mannich reaction can be catalyzed by both acids and bases. numberanalytics.com Acid catalysis proceeds by generating an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol. wikipedia.org Various catalysts, including Brønsted acids like HCl and Lewis acids like copper (II), have been utilized to promote ortho-selective aminomethylation of phenols. nih.govacs.org In some cases, particularly with highly acidic substrates like phenols, the reaction can proceed without any added catalyst. acs.org Base catalysis, on the other hand, typically involves the use of a base like potassium tert-butoxide to deprotonate the phenolic substrate, increasing its nucleophilicity for the attack on the iminium ion. researchgate.net The selection between acidic, basic, or neutral conditions is a key optimization step to maximize the yield of the desired monosubstituted product and minimize side reactions.

Table 1: Effect of Reaction Parameters on the Mannich Reaction of Phenols
ParameterVariationObservationPotential Outcome for this compound Synthesis
Solvent Polar Protic (e.g., Ethanol, Methanol)Good solubility for reactants; can facilitate the reaction by stabilizing intermediates. researchgate.netresearchgate.netCommonly used, provides a good balance of reactivity and yield. mdpi.com
Polar Aprotic (e.g., DMF, DMSO)Can lead to different reaction pathways or side products. researchgate.netrsc.orgMay require careful optimization to avoid undesired reactions.
WaterEnvironmentally benign; can promote catalyst-free reactions in some cases. researchgate.netOffers a "green" chemistry approach, potentially simplifying workup. rsc.org
Catalyst Acid (e.g., HCl, H₂SO₄)Promotes formation of the electrophilic iminium ion. wikipedia.orgnumberanalytics.comEffective for activating the formaldehyde-amine adduct.
Base (e.g., KOᵗBu)Increases nucleophilicity of the phenol. researchgate.netCan enhance reaction rates but may also promote side reactions if not controlled.
Metal Salt (e.g., Cu(II))Can provide high ortho-selectivity through a proposed radical coupling mechanism. nih.govOffers a route to highly selective C-C bond formation at the desired position.
NonePossible for highly activated phenols. acs.orgSimplifies the reaction system, reducing cost and purification steps.
Investigation of Amine Substituent Variations and Side Reaction Pathways

The choice of amine is a critical variable in the Mannich reaction. While ammonia can be used, primary and secondary amines are more common. byjus.com The structure of the amine directly influences the final product and the potential for side reactions.

Amine Substituent Variations: Using a primary amine (RNH₂) or a secondary amine (R₂NH) in the Mannich reaction with 4-tert-butylphenol and formaldehyde will yield a secondary or tertiary amine in the product's aminomethyl group, respectively. For example, using dimethylamine results in a dimethylaminomethyl substituent, while using a primary amine like methylamine (B109427) would yield a (methylaminomethyl) group. The nature of the substituents on the amine (alicyclic, aromatic) can also influence reactivity and the properties of the final product. nih.gov

Side Reaction Pathways: A significant side reaction, especially when using an excess of formaldehyde and amine, is the formation of the bis-substituted product, 4-tert-butyl-2,6-bis(aminomethyl)phenol. mdpi.com The stoichiometry of the reactants must be carefully controlled to favor monosubstitution.

Another important pathway occurs when primary amines are used. The initially formed secondary amine product can undergo a subsequent intramolecular cyclization with another molecule of formaldehyde to yield a 1,3-benzoxazine derivative. researchgate.net This cyclization is a common alternative reaction pathway in the Mannich reaction of phenols with primary amines. researchgate.net Furthermore, the product itself, being a nitrogen base, can potentially react with formaldehyde to form another iminium ion, leading to further condensation if acidic hydrogens are available. chemistrysteps.com

Table 2: Amine Variation and Potential Products/Side Products in the Mannich Reaction with 4-tert-butylphenol
Amine ReactantAmine TypeExpected Primary Product GroupMajor Potential Side Reaction(s)
Ammonia (NH₃)Nullary-CH₂NH₂ (Primary Amine)Bis-substitution; Further condensation. byjus.comchemistrysteps.com
Methylamine (CH₃NH₂)Primary-CH₂NH(CH₃) (Secondary Amine)Bis-substitution; Formation of a 1,3-benzoxazine derivative. researchgate.net
Dimethylamine ((CH₃)₂NH)Secondary-CH₂N(CH₃)₂ (Tertiary Amine)Bis-substitution. mdpi.com
ThiomorpholineSecondary (Alicyclic)-CH₂(thiomorpholin-4-yl)Bis-substitution. mdpi.com
Aniline (C₆H₅NH₂)Primary (Aromatic)-CH₂NH(C₆H₅) (Secondary Amine)Aromatic amines tend to be less reactive in typical Mannich conditions. chemistrysteps.com Formation of 1,3-benzoxazine derivative.

Reductive Amination of Aldehyde Intermediates

An alternative and highly effective strategy for the synthesis of this compound is the reductive amination of an aldehyde intermediate. This two-step, one-pot process avoids some of the potential side reactions of the Mannich synthesis and is known for its versatility. masterorganicchemistry.com

The synthesis begins with the corresponding aldehyde, 2-hydroxy-5-tert-butylbenzaldehyde. This aldehyde is condensed with an amine to form an imine (from a primary amine) or an enamine (from a secondary amine). This intermediate is then reduced in situ to the desired amine product without being isolated. masterorganicchemistry.comorganic-chemistry.org

A key advantage of this method is the availability of mild and selective reducing agents that can reduce the C=N double bond of the imine in the presence of the carbonyl group of the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and various borane (B79455) complexes. masterorganicchemistry.comrsc.org Using ammonia as the nitrogen source with a suitable reducing agent would directly yield the target primary amine, this compound.

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaTypical ConditionsKey Features
Sodium TriacetoxyborohydrideNaBH(OAc)₃Acetic acid, CH₂Cl₂Highly selective for imines over aldehydes/ketones; mild; high yield. harvard.edu
Sodium CyanoborohydrideNaBH₃CNpH 6-7, MethanolSelectively reduces iminium ions; effective but toxic cyanide byproducts. harvard.edu
Sodium BorohydrideNaBH₄MethanolLess selective; can reduce the starting aldehyde if conditions are not controlled. masterorganicchemistry.com
α-Picoline-BoraneC₆H₁₀BNMethanol, Water, or neatMild and efficient; can be used in green solvents like water. organic-chemistry.org
TriethylsilaneEt₃SiHCatalytic [RuCl₂(p-cymene)]₂Used in catalytic systems for reductive amination of aldehydes with anilines.

Functionalization and Derivatization Reactions

The bifunctional nature of this compound, containing both a nucleophilic primary amine and an acidic phenolic hydroxyl group, makes it a versatile building block for further chemical synthesis.

Formation of Schiff Base Ligands and Condensation Products

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under mild heating in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step.

The resulting Schiff base ligands are of significant interest in coordination chemistry. The products incorporate an imine (C=N) linkage and retain the phenolic hydroxyl group, creating a tridentate N,O-donor ligand framework. These ligands are capable of coordinating with a variety of metal ions to form stable metal complexes. The steric bulk provided by the tert-butyl group and the specific geometry imposed by the ortho-aminomethyl-phenol structure can influence the coordination geometry and reactivity of the resulting metal complexes.

Table 4: Examples of Condensation Reactions to Form Schiff Bases
Carbonyl ReactantProduct TypePotential Application of Product
Salicylaldehyde (B1680747)Tridentate (N, O, O) Schiff BaseMetal complexation, catalysis
AcetoneBidentate (N, O) Schiff BaseLigand synthesis
BenzaldehydeBidentate (N, O) Schiff BaseLigand synthesis
GlyoxalBis-Schiff Base (dimeric ligand)Polynuclear metal complexes

Electrophilic and Nucleophilic Substitution Reactions of the Phenolic Ring

The phenolic ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and, to a lesser extent, the aminomethyl (-CH₂NH₂) groups. These groups direct incoming electrophiles primarily to the ortho and para positions.

Given that the C2 and C4 positions are already substituted, the most probable site for electrophilic attack is the C6 position, which is ortho to the hydroxyl group. Reactions such as halogenation (bromination, chlorination), nitration, or Friedel-Crafts alkylation would be expected to yield the corresponding 6-substituted derivative. For example, direct halogenation of phenols can be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) with an ammonium salt catalyst, which shows high ortho-selectivity. acs.org

Nucleophilic aromatic substitution on the ring is generally unfavorable due to the high electron density of the phenol ring. Such reactions would require the presence of a strong electron-withdrawing group and a good leaving group, neither of which is present in the parent molecule.

Oxidative Coupling Reactions and Quinone Formation

Phenols, particularly those susceptible to oxidation, can undergo oxidative coupling or be converted into quinones. The 4-tert-butylphenol moiety is known to be a substrate for oxidative enzymes like tyrosinase. nih.govresearchgate.net This enzymatic oxidation converts the phenol first to a catechol and subsequently to a highly reactive ortho-quinone. nih.govresearchgate.net This quinone is a potent electrophile that can react with cellular nucleophiles. nih.gov

Chemical oxidation can also lead to similar products. The oxidation of substituted phenols can proceed via hydrogen atom abstraction to form phenoxyl radicals. acs.org These radicals can then couple with each other (C-C or C-O coupling) to form dimeric or polymeric structures. Alternatively, further oxidation of the radical can lead to the formation of quinone-type species. For this compound, oxidation would likely form a 1,2-benzoquinone (B1198763) (an o-quinone) derivative. researchgate.net The formation of such quinones is a key transformation pathway for many phenolic compounds. nih.gov

Table 5: Potential Products from Oxidation of this compound
Reaction TypeOxidizing Agent/SystemExpected Product(s)
Quinone Formation Tyrosinase / O₂2-(Aminomethyl)-1,2-benzoquinone. nih.govresearchgate.net
Metal-based oxidants (e.g., Cu(II) complexes)Quinone derivatives. acs.org
Oxidative Coupling Peroxidases, other radical initiatorsDimeric or polymeric products via C-C or C-O linkages.

Acetylation and Other Protecting Group Strategies

In the synthesis and transformation of this compound, the strategic use of protecting groups is crucial for achieving regioselectivity and preventing unwanted side reactions. The presence of two reactive functional groups, a primary amine and a phenolic hydroxyl group, necessitates careful consideration of reaction conditions to selectively modify one group while leaving the other intact. Acetylation is a common and effective method for protecting the aminomethyl group.

The primary amino group in this compound is generally more nucleophilic than the phenolic hydroxyl group. This difference in reactivity allows for the selective N-acetylation under appropriate conditions, leading to the formation of N-(2-hydroxy-5-tert-butylbenzyl)acetamide. This transformation effectively protects the amino group as an amide, which is significantly less reactive towards many reagents, particularly electrophiles and oxidizing agents.

The acetylation is typically carried out using acetic anhydride (B1165640) as the acetylating agent. The reaction can be performed in various solvents, and often a base is used to neutralize the acetic acid byproduct and to catalyze the reaction. Pyridine (B92270) is a commonly used base for this purpose. nih.gov The reaction generally proceeds smoothly at or below room temperature. nih.gov An alternative approach involves performing the acetylation in a biphasic system with an aqueous solution of a base like sodium hydroxide, which can selectively acetylate amines in the presence of alcohols. lookchem.com

The general procedure for the selective N-acetylation of this compound involves dissolving the substrate in a suitable solvent, followed by the addition of the acetylating agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov Upon completion, the product, N-(2-hydroxy-5-tert-butylbenzyl)acetamide, can be isolated through standard work-up procedures. This typically involves quenching the excess acetic anhydride, followed by extraction and purification, often by recrystallization, to yield the pure N-acetylated product. nih.govlibretexts.org

While acetylation is a primary strategy, other protecting groups can also be employed for the amino function, depending on the subsequent reaction steps planned. Carbamates, such as those derived from benzyl (B1604629) chloroformate (Cbz) or di-tert-butyl dicarbonate (B1257347) (Boc), are common alternatives. These protecting groups offer different deprotection conditions, allowing for orthogonal protection strategies in more complex syntheses. For instance, a Boc group is readily removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis.

The phenolic hydroxyl group can also be protected if necessary, for example, as a benzyl ether or a silyl (B83357) ether. However, for many transformations, the protection of the more reactive amino group via acetylation is sufficient.

The following table summarizes typical conditions for the N-acetylation of substituted benzylamines, which are analogous to the acetylation of this compound.

ReagentCatalyst/BaseSolventTemperature (°C)Reaction TimeTypical Yield
Acetic AnhydridePyridineDichloromethane0 to RT1-4 hHigh
Acetic AnhydrideSodium AcetateWater/Acetic AcidRT1-3 hGood to High
Acetyl ChlorideTriethylamine (B128534)Tetrahydrofuran (B95107)0 to RT1-2 hHigh
Acetic AnhydrideNone (Neat)None607 hHigh

Coordination Chemistry and Ligand Design

Synthesis of Metal Complexes Incorporating 2-(Aminomethyl)-4-tert-butylphenol Derivatives

The foundational structure of this compound, with its phenolic oxygen and aminic nitrogen, provides a bidentate O,N-donor set that is fundamental to its coordination capabilities. Researchers have leveraged this core structure to create more complex ligands and synthesize a variety of metal complexes.

Complexation with Transition Metal Centers (e.g., Copper(II), Cobalt(II), Nickel(II), Cadmium(II), Zinc(II), Tin(II))

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The specific metal center influences the resulting complex's geometry and properties.

Copper(II): Copper(II) complexes have been synthesized using multidentate ligands derived from phenolic amines. For instance, a complex, [CuL3(HOCH3)ClO4], was formed with a ligand incorporating a 2-aminomethyl-2-tert-butyl-phenol moiety. rsc.org The synthesis involves reacting the ligand with a copper(II) salt in an appropriate solvent, leading to coordination compounds where the copper center is bound by the nitrogen and oxygen atoms of the ligand. rsc.orgnih.gov Schiff bases derived from substituted phenols, such as 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, readily form complexes with Cu(II), showcasing the versatility of phenolic ligands in coordinating with copper. rsc.org

Cobalt(II): Well-defined cobalt(II) complexes have been successfully synthesized using substituted aminophenol ligands like 2-amino-4,6-di-tert-butyl phenol (B47542). nih.gov The synthesis of a Co(II) complex, CoII(tBu2APH)2(tBu2AP)2, was achieved by reacting CoCl2 with the aminophenol ligand in the presence of triethylamine (B128534) in an acetonitrile (B52724) solution under an inert atmosphere. nih.gov The metal-to-ligand ratio can be varied, with a 1:4 ratio providing a high yield of 93%. nih.gov Other studies have explored the synthesis of Co(II) complexes with various substituted (pyrazolyl)amine ligands and carboxylate non-steroidal anti-inflammatory drugs, demonstrating the broad scope of cobalt coordination chemistry. researchgate.netnih.gov

Nickel(II): Nickel(II) complexes are commonly prepared by reacting Ni(II) salts, such as NiCl2 or [NiBr2(DME)], with phenolic or aminic ligands. researchgate.netnih.gov For example, Ni(II) complexes with a novel symmetrical benzothiazole-based ligand derived from 4-tert-butyl-2,6-diformylphenol have been synthesized and characterized. nih.gov These reactions typically yield solid products with geometries, such as octahedral or tetragonal, depending on the ligand structure. nih.gov

Zinc(II) and Cadmium(II): The coordination chemistry of Zinc(II) and Cadmium(II) with phenolic amine type ligands is also well-explored. nih.govcapes.gov.br Syntheses are generally carried out by reacting the respective metal salts with the ligand, sometimes in a molten state, to produce complexes with varying stoichiometries. capes.gov.br The resulting complexes often exhibit fluorescence, a property that is sensitive to the coordination environment. nih.gov

Tin(II): Bivalent tin(II) phenoxides have been synthesized by reacting stannous chloride (SnCl2) with phenols like 4-tert-butyl phenol in the presence of a base such as diethylamine (B46881) in a tetrahydrofuran (B95107) (THF) solvent. stmjournals.com The resulting complex, Sn(OC6H4But-4)2, can further react, for example with mercuric chloride, to form new Sn(IV) complexes. stmjournals.com Similarly, other Sn(II) complexes have been prepared from the reaction of Sn[N(SiMe3)2]2 with Schiff base ligands derived from salicylaldehyde (B1680747) and various amines, including tert-butylamine. researchgate.net

Design and Elaboration of Polydentate Ligand Systems from Phenolic Amines

The simple bidentate nature of this compound serves as a starting point for designing more sophisticated polydentate ligands. By chemically modifying the aminomethyl group or the phenolic ring, ligands with higher denticity and specific coordination geometries can be achieved.

One common strategy is the introduction of additional donor groups onto the nitrogen atom. For example, reacting the primary amine with compounds like 2-pyridinecarboxaldehyde (B72084) can lead to Schiff base ligands with an increased number of coordination sites. researchgate.net Another approach involves alkylation of the amine with arms containing donor atoms, such as pyridylmethyl or carboxylate groups, to create tridentate or pentadentate ligands. nih.govresearchgate.net For instance, tridentate pincer-type ligands provide a meridional coordination mode to a metal center, which can enhance the thermal stability of the resulting complex. researchgate.net The synthesis of new sterically hindered bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine from 2-tert-butyl-4-methylphenol (B42202) is another example of elaborating a simple phenolic amine into a more complex ligand system. researchgate.net These design strategies allow for fine-tuning the electronic and steric properties of the ligand to control the reactivity and structure of the metal complex.

Structural Elucidation of Metal-Ligand Architectures

Determining the precise three-dimensional arrangement of atoms in these coordination compounds is crucial for understanding their properties and reactivity. Single crystal X-ray diffraction is the definitive method for this purpose.

Single Crystal X-ray Diffraction Analysis

For example, the crystal structure of (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol, a Schiff base derivative, was determined to be monoclinic with the space group P21/c. nih.gov The analysis revealed key intramolecular hydrogen bonding between the phenolic oxygen and the imine nitrogen. nih.gov In another study, the molecular structure of a tin(IV) complex with a Schiff base derivative was shown to have a pentagonal–bipyramidal geometry, with butyl groups in the axial positions and donor atoms in the equatorial plane. researchgate.net The crystal structure of a trinuclear Cobalt(II) complex based on a half-Salamo-like ligand showed that each Co(II) atom is hexa-coordinated in a distorted octahedral geometry. mdpi.com

The table below presents selected crystallographic data for a representative compound related to the core structure.

Parameter Value Reference
Compound (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol nih.gov
Formula C₂₁H₂₈N₂O nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/c nih.gov
a (Å) 10.898 (5) nih.gov
b (Å) 6.230 (3) nih.gov
c (Å) 15.095 (8) nih.gov
β (°) ** 108.928 (6) nih.gov
V (ų) **969.5 (8) nih.gov
Z 2 nih.gov
Intramolecular H-bond (D-H···A) O1-H1A···N1 nih.gov
H···A (Å) 1.87 nih.gov
D···A (Å) 2.608 (4) nih.gov

Spectroscopic Characterization of Coordination Compounds

Spectroscopic techniques are vital for characterizing these compounds, especially in solution or when single crystals are not available. NMR spectroscopy is particularly powerful for studying the structure and dynamics of ligands and their diamagnetic metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and, where applicable, ¹¹⁹Sn NMR, is a cornerstone technique for the characterization of these ligands and their coordination compounds. chemicalbook.comias.ac.in ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the ligand, confirming its successful synthesis and purity. nih.govresearchgate.net

For the free ligand, 2-amino-4-tert-butylphenol (B71990), characteristic signals for the aromatic protons, the tert-butyl group, and the aminomethyl protons can be observed in the ¹H NMR spectrum. chemicalbook.com Upon complexation with a diamagnetic metal ion such as Zn(II), Cd(II), or Sn(IV), changes in the chemical shifts of the protons near the coordination sites (the phenolic OH and the aminomethyl NH₂) are expected. These shifts can confirm the involvement of these groups in metal binding.

For organotin complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. researchgate.netias.ac.in The chemical shift in the ¹¹⁹Sn NMR spectrum is sensitive to the coordination number and geometry of the tin atom. For instance, a study on di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol utilized ¹H, ¹³C, and ¹¹⁹Sn NMR to characterize the products. ias.ac.in

The following table provides representative ¹H NMR spectral data for a related aminophenol compound.

Compound Solvent Chemical Shift (δ, ppm) Proton Assignment Reference
2-Amino-4-tert-butylphenolData not specified~6.5-6.7Aromatic protons chemicalbook.com
~4.5OH, NH₂ protons (broad)
1.25tert-butyl protons chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of this compound and its metal complexes. The IR spectrum of the free ligand is expected to exhibit characteristic vibrational bands corresponding to its functional groups. While specific IR data for this compound is not extensively documented in publicly available literature, the expected characteristic absorption bands can be inferred from related and structurally similar compounds such as 2-amino-4-tert-butylphenol and 4-tert-butylphenol (B1678320).

Upon coordination to a metal ion, significant shifts in the vibrational frequencies of the O-H, N-H, and C-O groups are anticipated. The stretching vibration of the phenolic O-H group, typically observed as a broad band in the region of 3200-3600 cm⁻¹, is expected to disappear upon deprotonation and coordination to a metal center. The N-H stretching vibrations of the aminomethyl group, usually found between 3300 and 3500 cm⁻¹, would likely shift to lower frequencies upon coordination due to the donation of electron density to the metal. Similarly, the C-O stretching vibration of the phenol, typically around 1200-1300 cm⁻¹, is expected to shift, providing evidence of the phenolate (B1203915) coordination.

Table 1: Postulated IR Spectral Data for this compound and its Metal Complexes
Functional GroupExpected Wavenumber (cm⁻¹) in Free LigandExpected Shift upon Complexation
O-H (phenolic)~3400 (broad)Disappears upon deprotonation
N-H (amine)~3350, ~3280Shifts to lower frequency
C-H (aromatic)~3050Minor shifts
C-H (aliphatic)~2960, ~2870Minor shifts
C=C (aromatic)~1600, ~1480Minor shifts
C-O (phenolic)~1260Shifts to higher or lower frequency

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the this compound ligand and its metal complexes. The UV-Vis spectrum of the free ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is expected to show absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring. Based on data for similar phenolic compounds, these transitions are typically observed below 300 nm. researchgate.net

Upon complexation with a metal ion, new absorption bands may appear in the visible region of the spectrum. These new bands are often attributable to ligand-to-metal charge transfer (LMCT) or d-d transitions if a transition metal with unpaired d-electrons is involved. For instance, the formation of a copper(II) complex would likely result in a broad, weak absorption band in the 500-800 nm range, characteristic of d-d transitions in a distorted octahedral or square planar geometry. LMCT bands, arising from the transfer of an electron from the phenolate oxygen to the metal center, are typically more intense and can be observed at higher energies.

Table 2: Anticipated UV-Vis Spectral Data for this compound and its Metal Complexes
TransitionExpected Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
π→π* (Ligand)~270-290~1000-5000Aromatic ring transitions
LMCT (Phenolate→Metal)~350-450~1000-10000Charge transfer from ligand to metal
d-d (Transition Metal Complexes)~500-800~10-500Electronic transitions within metal d-orbitals

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes with this compound are of significant interest as they provide insights into the redox activity of the metal center and the potential for the complex to participate in electron transfer reactions. While specific electrochemical data for complexes of this particular ligand are scarce, studies on related aminophenol and Schiff base complexes can provide a framework for understanding their likely behavior.

Biomimetic Studies and Modeling of Metalloproteins

The structural and functional similarities of the coordination sphere in metal complexes of this compound to the active sites of certain metalloproteins make this ligand a valuable tool in biomimetic chemistry.

Mimicry of Oxygenase Active Sites (e.g., Tyrosinase, Hemocyanin)

The phenol and amine functionalities of this compound make it an excellent candidate for modeling the active sites of copper-containing enzymes like tyrosinase and hemocyanin. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and contains a dinuclear copper active site that catalyzes the hydroxylation of monophenols to catechols and their subsequent oxidation to quinones. nih.govresearchgate.net

While direct studies with this compound are not widely reported, research on the related compound 4-tert-butylphenol has shown that it can act as a substrate for tyrosinase. nih.govnih.gov This suggests that complexes of this compound could serve as functional models for the enzyme. A dinuclear copper complex with this ligand could potentially mimic the catalytic cycle of tyrosinase, facilitating the binding of dioxygen and the subsequent oxidation of a phenolic substrate. The bulky tert-butyl group would also mimic the hydrophobic environment often found in the active sites of these enzymes.

Mechanistic Probes into Bio-inspired Catalytic Cycles

Complexes of this compound and its analogues can serve as mechanistic probes to elucidate the intricate steps of bio-inspired catalytic cycles. For instance, the aromatic ring cleavage of 2-amino-4-tert-butylphenol by a nonheme iron(II) complex has been reported as a functional model for 2-aminophenol (B121084) dioxygenases. nih.gov This study provides critical insights into how the electronic properties of the aminophenolate ligand influence the reactivity with dioxygen and the selectivity of the C-C bond cleavage.

By systematically varying the metal center and the reaction conditions, researchers can use complexes of this compound to trap and characterize key intermediates in catalytic cycles. Spectroscopic techniques such as EPR and resonance Raman, in conjunction with computational studies, can be employed to understand the electronic structure of these intermediates and the factors that govern their reactivity. This knowledge is crucial for the rational design of more efficient and selective bio-inspired catalysts for a variety of chemical transformations. anl.gov

Catalysis and Catalytic Organic Transformations

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. nih.govnih.gov Primary amines, in particular, have been identified as highly versatile and potent catalysts for a variety of asymmetric reactions. rsc.org

The direct asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov While seminal work in this area focused on proline and its derivatives, the principles extend to other chiral aminophenol organocatalysts. nih.govnih.govyoutube.com These catalysts operate through an enamine-based mechanism, where the primary or secondary amine of the catalyst condenses with a ketone donor to form a chiral enamine intermediate. youtube.com This enamine then attacks an aldehyde acceptor.

The stereochemical outcome of the reaction is often controlled by a transition state model, such as the one proposed by Houk and List for proline catalysis, which involves a hydrogen bond between the catalyst's carboxylic acid and the aldehyde's carbonyl group. youtube.com In the context of phenolic amines, the phenolic hydroxyl group can play a similar role to the carboxylic acid, acting as a Brønsted acid to activate the aldehyde electrophile via hydrogen bonding. beilstein-journals.org This dual activation, where the amine forms the nucleophilic enamine and the phenolic proton activates the electrophile, is a hallmark of efficient organocatalysis. beilstein-journals.org Although specific studies detailing the use of 2-(aminomethyl)-4-tert-butylphenol in this exact capacity are not prevalent, the fundamental reactivity of its aminophenol scaffold is well-established in related systems.

Catalyst TypeReactionKey Feature
ProlineIntramolecular AldolForms bicyclic ketones, established early principles of enamine catalysis. youtube.com
Aminophenol OrganocatalystsAllylation of IminesInternal hydrogen bonding between the catalyst and the imine's protecting group leads to high enantioselectivity. beilstein-journals.org
Proline-based C2 Symmetric CatalystsAldol of Acetone & BenzaldehydesAmide NH groups provide electrophilic assistance through hydrogen bonding in the transition state. nih.gov

Transition Metal-Catalyzed Processes Utilizing this compound Derived Ligands

The aminophenol structure of this compound is an excellent platform for the synthesis of Schiff base ligands. These ligands, typically formed by the condensation of the amine with an aldehyde, can stabilize various transition metals in different oxidation states, leading to effective catalysts for a range of transformations. nih.govnih.gov

The aerobic oxidation of phenols is a critical reaction for the synthesis of quinones and other oxygenated compounds. Copper complexes, in particular, have shown significant activity in mimicking the function of enzymes like phenoxazinone synthase. rsc.orgresearchgate.net Mononuclear copper(II) complexes with Schiff base ligands derived from aminophenols can effectively catalyze the aerial oxidation of substrates like 2-aminophenol (B121084) (H₂AP) to 2-aminophenoxazine-3-one (APX). rsc.orgiitkgp.ac.in

Kinetic studies on these systems reveal that the catalytic efficiency is highly dependent on the structure of the ligand. rsc.org The mechanism is believed to involve the formation of a complex-substrate adduct, which then generates a "Cu(I)–(substrate radical)" tautomer through intramolecular charge distribution. rsc.orgiitkgp.ac.in This species is thought to be responsible for the activation of molecular oxygen. EPR spectroscopy has been a key tool in establishing the presence of these radical intermediates, particularly using structural analogues like 2-anilino-4,6-di-tert-butylphenol. rsc.org While some copper-catalyzed phenol (B47542) oxygenations are proposed to proceed via a dinuclear mechanism mimicking the enzyme tyrosinase, recent studies suggest that a mononuclear pathway, analogous to topaquinone (B1675334) cofactor biosynthesis, can also operate. nih.gov

Table: Catalytic Efficiency in Aerobic Oxidation of 2-Aminophenol Data derived from studies on mononuclear copper(II) complexes with related Schiff base ligands.

ComplexLigand TypeCatalytic Efficiency Order
1 N-(pyridin-2-ylmethyl)quinolin-8-amineLowest
2 N-(1-methylbenzimidazol-2-ylmethyl)quinolin-8-amineIntermediate
3 N-(1-methylimidazol-2-ylmethyl)quinolin-8-amineHighest

The oxidative coupling of phenols is a powerful method for constructing biaryl C-C bonds, a motif found in many natural products and chiral ligands. wikipedia.org Vanadium and chromium complexes with Schiff base ligands are particularly effective for this transformation. nih.govupenn.edu Vanadium Schiff base catalysts have been developed for the intramolecular coupling of tethered phenols to yield phenol-dienone products and for the asymmetric oxidative coupling of various phenol substrates with good enantioselectivity (72-89% ee). nih.govupenn.edu

These reactions are generally believed to proceed through a one-electron oxidation of the phenol substrate by the metal center, generating a phenoxy radical. wikipedia.org The subsequent coupling can occur through either inner-sphere (coordinated substrate) or outer-sphere (free radical) pathways. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) can be controlled by the choice of catalyst system. upenn.edu For instance, chromium-salen catalysts have been shown to be uniquely effective in promoting selective cross-coupling of different phenols. upenn.eduacs.org Ligands derived from this compound, with their specific steric and electronic properties, would be expected to influence the selectivity and efficiency of such coupling reactions.

The chemical fixation of carbon dioxide into valuable chemicals is a significant area of green chemistry research. rsc.org One of the most successful approaches is the cycloaddition of CO₂ to epoxides to form cyclic carbonates. nih.gov This reaction is often catalyzed by metal complexes in the presence of a nucleophilic co-catalyst. Vanadium complexes supported by tetradentate aminobis(phenolate) ligands have demonstrated catalytic activity in the reaction of propylene (B89431) oxide with CO₂, achieving turnover frequencies over 500 h⁻¹. nih.gov

Similarly, aluminum complexes with bis(salicylimine) ligands, which are structurally related to Schiff bases from aminophenols, have shown extremely high activity (TOF up to 10,800 h⁻¹) for this transformation when paired with a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov The mechanism involves the Lewis acidic metal center activating the epoxide by coordination, making it more susceptible to ring-opening by the nucleophile. nih.govnih.gov Zinc and rare-earth metal complexes have also been explored for this purpose, highlighting the broad utility of metal-ligand systems in CO₂ conversion. researchgate.netrsc.org The aminophenol scaffold of the target molecule is well-suited for creating ligands for such catalytic systems.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of these catalytic reactions is crucial for catalyst design and optimization. For the copper-catalyzed aerobic oxidation of aminophenols, a plausible reaction pathway involves the formation of a substrate-catalyst adduct. rsc.orgiitkgp.ac.in Subsequent intramolecular electron transfer leads to a Cu(I)-phenoxyl radical species. rsc.org This is supported by EPR studies and kinetic data. rsc.orgrsc.org The Cu(I) center can then activate O₂, leading to the oxidized product and regeneration of the Cu(II) catalyst. DFT calculations have been employed to study the key steps, indicating that the copper catalyst significantly lowers the activation barrier for the abstraction of a hydrogen atom from the phenol's hydroxyl group. mdpi.com

In vanadium-catalyzed oxidative couplings, the mechanism is initiated by the oxidation of the phenol to a phenoxy radical by the V(V) center, which is reduced to V(IV). wikipedia.org The coupling of these radicals and subsequent re-oxidation of the catalyst by a terminal oxidant like O₂ completes the catalytic cycle. nih.gov For the cycloaddition of CO₂ to epoxides, the mechanism involves the Lewis acidic metal center of the aminophenolate complex activating the epoxide. nih.gov The halide anion from the co-catalyst then attacks a carbon atom of the ring-opened epoxide. This is followed by the insertion of CO₂ and subsequent ring-closure to yield the cyclic carbonate and regenerate the active catalyst. nih.gov

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The architecture of ligands derived from aminophenols plays a crucial role in determining the outcome of catalytic reactions. The steric and electronic effects imparted by substituents on the ligand framework can profoundly influence both the catalytic activity and selectivity of the corresponding metal complexes.

In the context of aminophenol-based ligands, the presence of bulky groups, such as the tert-butyl group at the C4 position in this compound, can create a specific steric environment around the metal center. This steric hindrance can direct the approach of substrates, thereby enhancing the selectivity of the catalytic transformation. For instance, in the oxidation of phenols and their derivatives, the steric bulk of the ligand can prevent the formation of undesired polymeric byproducts by controlling the access of the substrate to the catalytic active site.

Furthermore, the electronic nature of the ligand, governed by the interplay of the electron-donating aminomethyl group and the phenolate (B1203915) oxygen, can modulate the redox potential of the metal center. This electronic tuning is critical in oxidation catalysis, where the facility of the metal to cycle between different oxidation states is a key determinant of catalytic efficiency.

Schiff base ligands, which can be readily synthesized from this compound and various aldehydes or ketones, offer a modular approach to ligand design. The imine nitrogen and the phenolic oxygen of the Schiff base, along with the aminomethyl nitrogen, can act as a multidentate coordination site for a metal ion. The substituents on the aldehyde or ketone precursor can be systematically varied to fine-tune the steric and electronic properties of the resulting catalyst. For example, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde can alter the electron density at the metal center, thereby influencing its catalytic activity.

A review of transition metal complexes incorporating Schiff bases highlights their extensive use in catalysis. nih.gov The versatility in their synthesis allows for the creation of a wide array of ligands with tailored properties, which in turn leads to metal complexes with diverse catalytic applications. mdpi.com These applications include oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net

The table below summarizes the influence of ligand architecture on the catalytic performance of related aminophenol-based catalysts in various reactions.

Catalyst TypeLigand FeaturesReaction CatalyzedInfluence on Activity and Selectivity
Fe(III)-2-amidophenolateFacial tridentate ligand with pendant urea (B33335) moietyAromatic ring cleavage of 2-amino-4,6-di-tert-butylphenolThe urea-bearing ligand showed catalytic C-C bond cleavage with multiple turnovers, while the complex without the urea group showed no catalysis. derpharmachemica.com
Pd(II) complexPhosphine-appended aminophenol pincer ligandHomolytic bond activation of diphenyldisulfideThe complex with a persistent ligand-centered radical undergoes reversible single-electron oxidation and reduction, leading to a ligand-based mixed-valent dinuclear palladium complex. derpharmachemica.com
Cu(II) Schiff base complexDerived from 2-amino pyridine (B92270) and 3-chloro benzaldehydeClaisen-Schmidt condensationThe Cu(II) complex exhibited remarkable catalytic activity and good yield compared to other catalysts. mdpi.comresearchgate.net
Mn(III) Salen-type complexDerived from N,N'-bis(2-hydroxy-1-naphthalidene)cyclohexanediamineEpoxidation of styrene (B11656)Achieved a high yield of styrene oxide (91.2 mol%), significantly better than simple manganese salts. nih.gov

Identification and Characterization of Catalytic Intermediates

Understanding the mechanism of a catalytic reaction requires the identification and characterization of the transient intermediates that are formed during the catalytic cycle. Spectroscopic techniques and trapping experiments are invaluable tools for elucidating the nature of these species.

In the case of catalytic reactions involving metal complexes of this compound and its derivatives, several types of intermediates can be envisioned. For oxidation reactions, high-valent metal-oxo or metal-peroxo species are often proposed as the active oxidants. The formation of these intermediates can be influenced by the ligand environment. For instance, the electron-donating nature of the aminophenol ligand can stabilize higher oxidation states of the metal, facilitating the formation of such reactive species.

A study on the dioxygen reactivity of an iron(II)-2-aminophenolate complex of an N4 ligand demonstrated the formation of substituted 2-picolinic acids, mimicking the function of 2-aminophenol dioxygenases. derpharmachemica.com This suggests the involvement of an iron-dioxygen adduct as a key intermediate in the catalytic cycle.

Paramagnetic intermediates, such as ligand-centered radicals, can also play a significant role in catalysis. Redox-active ligands, like certain aminophenols, can participate directly in the electron transfer steps of a catalytic reaction. The coordination of a novel redox-active phosphine-appended aminophenol pincer ligand to Pd(II) was shown to generate a paramagnetic complex with a persistent ligand-centered radical. derpharmachemica.com This radical species was found to be involved in the homolytic bond activation of diphenyldisulfide.

The table below provides examples of characterized catalytic intermediates in reactions involving aminophenol-based ligands.

ReactionProposed IntermediateMethod of CharacterizationReference
Aromatic ring cleavage by Fe(III)-2-amidophenolateIron-dioxygen adductMechanistic studies based on product analysis derpharmachemica.com
Homolytic bond activation by a Pd(II) complexLigand-centered radicalSpectroscopic evidence derpharmachemica.com
Ullmann-Goldberg cross-couplingAryl-copper(III)-halide complexIn situ spectroscopic studies (¹H NMR, UV-visible) researchgate.net
C-H amination by nickel complexesNickel iminyl radicalSynthesis and characterization of the complex osti.gov

Kinetic and Spectroscopic Analysis of Rate-Determining Steps

Kinetic studies are fundamental to understanding the mechanism of a catalytic reaction and identifying the rate-determining step. By systematically varying the concentrations of the catalyst, substrate, and any co-reagents, a rate law can be established, which provides valuable insights into the composition of the transition state of the slowest step in the catalytic cycle.

For catalytic oxidations employing metal complexes of this compound derivatives, the rate law can often reveal whether the formation of the active oxidant or the subsequent reaction with the substrate is rate-limiting. For example, if the reaction rate is found to be first-order in both the catalyst and the oxidant (e.g., hydrogen peroxide or a hydroperoxide) but zero-order in the substrate, it would suggest that the formation of the high-valent metal-oxo or -peroxo intermediate is the slow step.

Spectroscopic techniques, such as UV-vis, EPR, and NMR spectroscopy, can be used to monitor the changes in the catalyst and substrate concentrations over time, allowing for the determination of reaction rates. These techniques can also be employed to observe the formation and decay of catalytic intermediates, providing further evidence for the proposed mechanism.

A study on the kinetics of the ligand exchange reaction of copper(II) complexes with tetradentate Schiff base ligands found that the reaction rate was first-order with respect to both the copper complex and the incoming ligand. nih.gov This suggests that the associative interchange of ligands is the rate-determining step. In another study on the reaction of copper(II) with a macrocyclic ligand, the kinetics were found to be dependent on the presence of acetate, indicating that the formation of a copper-acetate complex influences the reaction pathway. rsc.org

The table below presents kinetic data for relevant catalytic systems.

Catalytic SystemReactionRate LawRate-Determining StepReference
Copper(II) complex with tetradentate Schiff base ligandLigand exchangeRate = k[CuL][H₂L']Associative interchange of ligands nih.gov
Copper(II) with a macrocyclic ligandComplex formationRate = k₁[Cu²⁺][HL⁺] + k₂[Cu(OAc)⁺][HL⁺] + k₃[Cu(OAc)⁺][H₂L²⁺]Dependent on the speciation of the copper and ligand rsc.org
Palladium-catalyzed aminocarbonylationCarbonylation of iodocavitand-Influenced by base additives, leading to high chemoselectivity researchgate.net

Research on this compound in Advanced Materials and Polymers Remains Undocumented

Extensive investigation into the scientific literature reveals a notable absence of research focused on the chemical compound this compound for applications in advanced materials science and polymer chemistry. Despite targeted searches for its role in polymerization, as a polymer building block, or in the development of functional materials, no specific data or research articles corresponding to the requested topics could be identified.

While the fields of polymer science and materials engineering are vast and constantly evolving, it appears that this compound has not been a subject of documented research for the specific applications outlined. Searches for its involvement in polymerization processes, whether through electrochemical or chemical oxidative methods, its incorporation as a monomer in specialty polymers, or its function as a chain-capping agent to control polymer molecular weight, yielded no relevant results.

Similarly, investigations into its use in the fabrication of functional materials, such as anion-sensitive membrane sensors or the synthesis of nanocrystalline materials from modified metal alkoxides, did not uncover any published work.

It is important to distinguish this compound from its structural relatives, for which research is available. For instance, the related compound 2-Amino-4-tert-butylphenol (B71990) has been studied for its electrochemical polymerization and its derivatives have been used in sensor applications. Another related molecule, 4-tert-butylphenol (B1678320) , is known in polymer science for its role as a chain stopper. However, this information does not apply to this compound.

The lack of available data prevents a detailed report on the advanced materials and polymer applications of this compound at this time. Future research may explore the potential of this compound, but currently, its contributions to these fields remain uncharacterized in scientific literature.

Advanced Materials Science and Polymer Applications

Optical and Electronic Material Precursors

The compound 2-(Aminomethyl)-4-tert-butylphenol is a molecule with significant potential as a precursor in the synthesis of advanced optical and electronic materials. Its unique structure, featuring a reactive aminomethyl group and a phenolic hydroxyl group on a sterically hindered phenol (B47542) ring, makes it a versatile building block for various functional polymers. The presence of the tert-butyl group can enhance the solubility of the resulting polymers, a crucial factor for their processability into thin films and other forms required for optical and electronic devices. While direct research on polymers derived exclusively from this compound is limited, the well-established properties of analogous polymer systems provide a strong indication of its potential applications.

The primary routes for integrating this compound into polymeric structures are through the formation of polyamides and Schiff bases. These polymers can exhibit valuable optical and electronic properties, such as electrochromism and fluorescence, which are foundational for various modern technologies.

The amine functionality of this compound allows it to react with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the phenolic moiety into the polymer backbone can impart electroactive properties. Research on aromatic polyamides containing similar structures, such as triphenylamine (B166846) units, has demonstrated their potential for electrochromic applications. elsevierpure.comrsc.orgmdpi.commdpi.com These materials can change their color in response to an electrical stimulus, making them suitable for applications like smart windows, displays, and optical switches.

The electrochemical and electrochromic properties of these polyamides are typically studied using cyclic voltammetry and spectroelectrochemistry. The oxidation potentials and the stability of the resulting radical cations are key parameters determining their performance. The tert-butyl group in this compound is expected to positively influence these properties by increasing solubility and potentially stabilizing the electroactive species.

Table 1: Electrochemical and Electrochromic Properties of Analogous Aromatic Polyamides

Polymer Structure Oxidation Potential (E½, V vs. Ag/AgCl) Color Change (Neutral to Oxidized) Coloration Efficiency (η, cm²/C)
Polyamide with Adamantylphenoxy-substituted Triphenylamine elsevierpure.com 0.83 - 0.86 Pale Yellowish to Green/Blue Not Reported
Hyperbranched Polyamide with Triphenylamine rsc.org Not specified Not specified 426

This table presents data for structurally related polyamides to illustrate the potential properties of polymers derived from this compound.

The reaction of the aminomethyl group of this compound with an aldehyde or ketone results in the formation of a Schiff base (an imine). Schiff bases derived from substituted aminophenols are known to exhibit fluorescence, which is the emission of light upon absorption of ultraviolet or visible radiation. nih.govmdpi.comnih.gov This property is highly sought after for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.

The fluorescence characteristics, such as the emission wavelength and quantum yield, are highly dependent on the molecular structure and the electronic environment of the Schiff base. The phenolic and tert-butyl groups of this compound can be expected to play a significant role in tuning these properties. For instance, the electron-donating nature of the hydroxyl group and the steric bulk of the tert-butyl group can influence the intramolecular charge transfer (ICT) characteristics, which are often linked to fluorescence. nih.gov

Table 2: Fluorescence Properties of Analogous Schiff Base Compounds

Schiff Base Structure Excitation Wavelength (nm) Emission Wavelength (nm) Application
Derived from 2,6-diformyl-4-tert-butylphenol and 4-tert-butyl-2-aminophenol nih.gov Not specified Not specified Fluorescent probe for ions
Salicylaldehyde-p-aminoacetophenone Schiff base mdpi.com 350 Not specified Fluorescent probe for Al³⁺

This table showcases the fluorescence properties of related Schiff base compounds, suggesting the potential of those derived from this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is instrumental in exploring the nuances of reaction mechanisms, electronic profiles, and spectroscopic parameters of molecules like 2-(aminomethyl)-4-tert-butylphenol.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions. For reactions involving this compound, such as its synthesis or its role in subsequent chemical transformations, DFT can identify the structures of transition states. These calculations provide critical data on the activation energies required for these reactions to proceed, offering insights into reaction kinetics and pathways.

Investigation of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can determine key electronic properties of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density, often analyzed through methods like Mulliken population analysis, can reveal the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for predicting how this compound will interact with other reagents.

Simulation and Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These predictions are based on the magnetic shielding environment of each nucleus within the molecule's optimized geometry.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can simulate these frequencies, which helps in the assignment of experimentally observed IR absorption bands to specific functional groups and vibrational motions within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores present in this compound.

Molecular Mechanics and Conformational Analysis

While DFT is computationally intensive, molecular mechanics offers a faster method for exploring the conformational landscape of a molecule. For a flexible molecule like this compound, which has rotatable bonds, numerous conformations are possible. Conformational analysis using molecular mechanics can identify the low-energy conformers that are most likely to be present at equilibrium. Understanding the preferred three-dimensional structure is essential as it can significantly influence the molecule's physical properties and biological activity.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly methods for synthesizing phenolic compounds is a significant area of research. For tert-butyl phenols, traditional synthesis often involves Friedel-Crafts alkylation of phenol (B47542) with reagents like tert-butyl alcohol, which can lead to a mixture of products. google.comwikipedia.org Current research is focused on developing more selective and sustainable synthetic pathways.

One promising approach is the use of more eco-friendly catalysts and reaction conditions. For instance, a one-step, environmentally friendly process for producing tertiary butyl phenols utilizes phosphorus pentoxide as a dehydrating agent, which reacts with the water byproduct to form phosphoric acid, a commercially valuable compound. google.com Another method involves the use of supported hydrogen fluoride (B91410) on a USY catalyst for the alkylation of phenol with methyl tert-butyl ether (MTBE) to selectively synthesize p-tert-butylphenol. researchgate.net The use of solid acid catalysts is also being explored to improve selectivity and ease of catalyst separation.

Furthermore, efforts are being directed towards "green chemistry" approaches that minimize waste and energy consumption. vinatiorganics.com This includes the use of supercritical water as a medium for ortho-selective alkylation of phenol, which can proceed without a traditional catalyst. google.com The development of such sustainable methodologies is crucial for the large-scale and environmentally responsible production of 2-(aminomethyl)-4-tert-butylphenol and related compounds.

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers exciting opportunities for the application of this compound and its analogs. Phenolic compounds, in general, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govnih.gov

Derivatives of aminophenol are being investigated for their potential as therapeutic agents. For example, studies on 4-aminophenol (B1666318) derivatives have shown promising antimicrobial and antidiabetic activities. mdpi.comnih.gov These compounds have also been studied for their interaction with DNA, suggesting potential applications as anticancer agents. mdpi.comnih.gov Specifically, ortho-aminophenol derivatives are being explored as potent ferroptosis inhibitors, a promising strategy for treating various diseases. nih.gov

The antioxidant properties of tert-butylated phenols are of particular interest. nih.gov The tert-butyl group can enhance the stability of the phenolic compound and its ability to scavenge free radicals. nih.gov Research on 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a closely related compound, has demonstrated its significant antioxidant, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netnih.gov These findings suggest that this compound could also possess valuable biological properties, warranting further investigation into its potential applications in medicine and biotechnology. The exploration of its role in inhibiting lipid peroxidation and its potential as an antiferroptotic agent are particularly promising avenues. nih.gov

Advancements in Designing Highly Efficient and Selective Catalytic Systems

The aminophenol scaffold is a key component in the design of ligands for transition metal catalysts. derpharmachemica.comresearchgate.net These ligands can form stable complexes with various metals, influencing the catalyst's activity and selectivity in a wide range of chemical reactions. derpharmachemica.comresearchgate.net The sterically hindered nature of compounds like this compound can be advantageous in creating specific catalytic pockets, leading to enhanced selectivity.

Current research focuses on several key areas:

Homogeneous Catalysis: Aminophenol-based ligands are utilized in homogeneous catalysis for processes like small molecule activation, carbon dioxide reduction, and hydrogen evolution. derpharmachemica.comresearchgate.net

Redox-Active Ligands: The ability of o-aminophenol ligands to exist in different redox states makes them valuable in developing catalysts for oxidation-reduction reactions. derpharmachemica.com

Asymmetric Catalysis: Chiral imidazoline-aminophenol ligands have been synthesized and used in copper-catalyzed reactions, achieving high stereoselectivity. nih.gov

Cross-Coupling Reactions: Palladium and copper-based catalyst systems with aminophenol-derived ligands have been developed for the selective N- and O-arylation of aminophenols, which are important reactions in the synthesis of pharmaceuticals. mit.edu

Redox-Switchable Catalysts: The incorporation of redox-active units, such as ferrocene, into aminophenol ligands is a strategy for creating catalysts whose activity can be controlled by changing the oxidation state of the metal center. mun.ca

The rational design of these catalytic systems, often aided by computational modeling, aims to overcome challenges in achieving high selectivity for specific chemical transformations, such as the direct amination of alcohols. bohrium.comresearchgate.net The development of core-shell catalysts, where one catalyst is encapsulated within another, is another innovative approach to enhance selectivity and suppress side reactions in tandem catalytic processes. nih.gov

Development of Advanced Functional Materials with Tunable Properties

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced functional materials with tailored properties. The presence of the phenolic hydroxyl group, the aminomethyl group, and the bulky tert-butyl group allows for a variety of chemical modifications and polymerizations.

One area of focus is the incorporation of tert-butylphenol moieties into polymers to enhance their thermal stability and chemical resistance. ontosight.ai The bulky tert-butyl group can restrict chain movement and protect the polymer backbone from degradation. This has led to the development of high-performance polymers like polyarylates with potential applications in demanding fields such as electronics and aerospace. ontosight.ai

Furthermore, aminophenol derivatives can be used to synthesize polymers with specific electronic or optical properties. For example, poly(2-amino-4-tert-butylphenol) can be produced through electrochemical or chemical oxidative polymerization. sigmaaldrich.com The resulting polymers may have applications in sensors, electronic devices, or as components in composite materials.

The ability to tune the properties of these materials by modifying the structure of the monomer is a key advantage. By introducing different functional groups or by copolymerizing with other monomers, researchers can create a wide range of materials with specific characteristics, opening up possibilities for their use in diverse applications, from coatings and adhesives to advanced composites and smart materials. researchgate.net

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(Aminomethyl)-4-tert-butylphenol?

The synthesis typically involves multi-step reactions, including alkylation and amination, with careful control of temperature and pH to maximize yield. For example, intermediates like 4-tert-butylphenol derivatives are functionalized via reductive amination or Schiff base formation. Purification often employs column chromatography (silica gel, gradient elution) or recrystallization to isolate the product from complex reaction mixtures. Analytical techniques like thin-layer chromatography (TLC) or NMR spectroscopy are critical for monitoring reaction progress and verifying purity .

Q. How is the structural integrity of this compound confirmed?

Structural characterization relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the aminomethyl group (δ ~3.8 ppm for CH2_2NH2_2) and tert-butyl substituent (δ ~1.3 ppm for C(CH3_3)3_3) .
  • IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-O of phenolic OH) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) reveal degradation via hydrolysis of the aminomethyl group under acidic conditions. Long-term storage recommendations include inert atmospheres (N2_2) and low temperatures (-20°C) to prevent oxidation .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry?

The aminomethyl and phenolic groups act as chelating sites for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). Experimental design involves:

  • Metal-Ligand Stoichiometry : Titration monitored by UV-Vis or fluorescence spectroscopy.
  • MOF Synthesis : Solvothermal reactions with metal salts (e.g., Zn(NO3_3)2_2) to form frameworks characterized by X-ray crystallography .
  • Catalytic Applications : Testing activity in oxidation or coupling reactions (e.g., Suzuki-Miyaura) using GC-MS or HPLC to quantify yields .

Q. What methodologies are employed to study its interactions with biological macromolecules?

  • Enzyme Inhibition Assays : Kinetic studies (e.g., Michaelis-Menten plots) with enzymes like tyrosinase or cytochrome P450, using spectrophotometric detection of substrate conversion .
  • Molecular Docking : Computational modeling (AutoDock, Schrödinger) predicts binding affinities to active sites, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy in live-cell imaging .

Q. How do substituents (e.g., tert-butyl) influence its reactivity in polymer stabilization?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles in polymer matrices (e.g., polyethylene).
  • Antioxidant Activity : Radical scavenging assays (DPPH, ABTS) quantify inhibition rates, with ESR spectroscopy identifying radical intermediates .
  • Comparative Studies : Analog synthesis (e.g., replacing tert-butyl with sec-butyl) to assess steric and electronic effects on stabilization efficiency .

Data Contradictions and Resolution

  • Biological Activity Variability : Some studies report potent antioxidant activity, while others note limited efficacy. Resolution involves standardizing assay conditions (e.g., solvent, pH) and verifying compound purity via HPLC .
  • Synthetic Yields : Discrepancies in yields (40–85%) arise from reaction scale or purification methods. Optimization via Design of Experiments (DoE) or microwave-assisted synthesis improves reproducibility .

Key Research Tools and Techniques

Application Techniques
Synthesis & PurificationColumn chromatography, recrystallization, microwave-assisted synthesis
CharacterizationNMR, IR, HRMS, X-ray crystallography
Biological StudiesSPR, ITC, confocal microscopy, enzyme kinetics
Material ScienceTGA, ESR, UV-Vis spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.